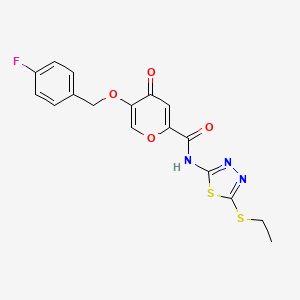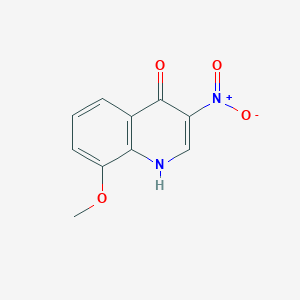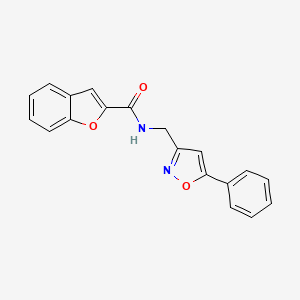
N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide, also known as PIM-1 kinase inhibitor, is a small molecule that has been identified as a potential drug candidate for the treatment of various types of cancer. PIM-1 kinase is an enzyme that plays a key role in the regulation of cell growth and survival, and its overexpression has been linked to the development and progression of many types of cancer. The inhibition of PIM-1 kinase activity by this compound has been shown to induce cell death in cancer cells, making it a promising therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide derivatives show potential as antibacterial agents. For example, a series of derivatives were synthesized and screened for their in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli. These compounds displayed notable effectiveness at varying concentrations, highlighting their potential in combating bacterial infections (Idrees et al., 2020).
Diuretic Activity
In a study exploring various benzothiazole-2-carboxamide derivatives, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was found to exhibit promising diuretic activity. This compound, though slightly different in structure, shares a common benzofuran core, suggesting potential diuretic applications for this compound derivatives (Yar & Ansari, 2009).
Antiallergic Agents
Certain N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which share structural similarities with benzofuran-2-carboxamides, have been studied for their antiallergic properties. These compounds showed significant antiallergic activity in rat passive cutaneous anaphylaxis assays after oral administration, indicating potential for this compound in antiallergic applications (Honma et al., 1983).
Cancer Treatment
Compounds containing the benzofuran moiety have been explored for their potential in cancer treatment. For instance, a series of benzimidazole carboxamide PARP inhibitors, with a structural resemblance to benzofuran-2-carboxamides, demonstrated significant potency against cancer cells. These findings suggest that this compound could have applications in cancer therapy (Penning et al., 2009).
Antiviral and Antioxidant Activities
Benzimidazole derivatives with carboxamide linkages have been synthesized and tested for their antimicrobial and antioxidant properties. Given the structural similarities, this compound derivatives could potentially exhibit similar antiviral and antioxidant activities (Sindhe et al., 2016).
Eigenschaften
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(18-10-14-8-4-5-9-16(14)23-18)20-12-15-11-17(24-21-15)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHKQAMZBLUCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2673913.png)
![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)

![2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2673916.png)
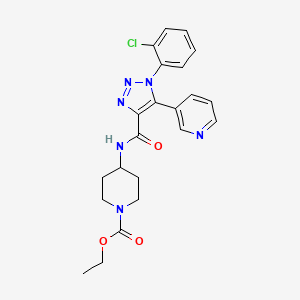
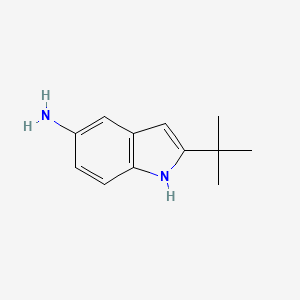
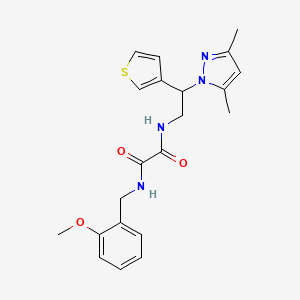
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2673921.png)

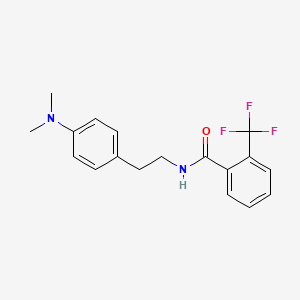
![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)
